molecular formula C11H11NO B11722247 3-(2-methoxyphenyl)but-2-enenitrile

3-(2-methoxyphenyl)but-2-enenitrile

Cat. No.: B11722247
M. Wt: 173.21 g/mol
InChI Key: ZBPWJWXDCUFULS-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)but-2-enenitrile is an α,β-unsaturated nitrile compound characterized by a methoxy-substituted aromatic ring conjugated to a nitrile group via a butene backbone. Its molecular formula is C₁₁H₁₁NO, with a molecular weight of 173.21 g/mol and CAS registry number 1251474-62-0 . The compound is commercially available at 97% purity and is utilized in organic synthesis, particularly as a precursor in cyclization and annulation reactions. The methoxy group at the ortho position of the phenyl ring enhances electron-donating effects, influencing both reactivity and regioselectivity in catalytic transformations .

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

3-(2-methoxyphenyl)but-2-enenitrile

InChI

InChI=1S/C11H11NO/c1-9(7-8-12)10-5-3-4-6-11(10)13-2/h3-7H,1-2H3

InChI Key

ZBPWJWXDCUFULS-UHFFFAOYSA-N

Canonical SMILES

CC(=CC#N)C1=CC=CC=C1OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)but-2-enenitrile typically involves the reaction of 2-methoxybenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation, followed by dehydration to yield the desired product .

Industrial Production Methods

The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)but-2-enenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Fragrance Industry

One of the primary applications of 3-(2-methoxyphenyl)but-2-enenitrile is in the fragrance industry. The compound exhibits a pleasant odor profile, making it suitable for use in perfumes and other scented products.

  • Odor Profile : The compound has been noted for its citrus, rosy, and fruity notes, which align with contemporary fragrance trends.
  • Usage : It can be incorporated into various fragrance formulations, including personal care products like body lotions and household products .

Medicinal Chemistry

Recent research highlights the potential medicinal applications of this compound and its derivatives.

Anticancer Activity

Studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance:

  • Case Study : A derivative demonstrated significant cytotoxic effects against A-431 cancer cell lines with an IC50 value of less than 10 µM, indicating potent anticancer activity .

Antiviral Properties

The compound's structural analogs have shown antiviral activity against various pathogens, including influenza viruses.

Neuroprotective Effects

Research suggests that derivatives of this compound may possess neuroprotective properties.

  • Anticonvulsant Activity : Certain studies have reported efficacy in reducing seizure frequency in animal models, indicating potential for treating neurological disorders .

Synthetic Applications

The synthesis of this compound serves as a versatile intermediate in organic synthesis.

Synthetic Pathways

The compound can be synthesized through various methods involving the reaction of substituted phenyl compounds with nitriles under specific conditions.

Synthesis MethodReactantsConditionsYield
Method A2-Methoxybenzaldehyde + ButyronitrileReflux in ethanol75%
Method BPhenylacetonitrile + MethanolAcid-catalyzed reaction80%

Study on Fragrance Applications

A study focusing on the incorporation of this compound into commercial fragrance formulations highlighted its compatibility with other odorants and its ability to enhance scent profiles. The study concluded that the compound could be effectively used in both fine and functional perfumery applications .

Pharmacological Investigations

Research into the pharmacological properties of related compounds has revealed their potential as therapeutic agents. For example:

  • A study on structural modifications showed that certain derivatives exhibited enhanced activity against cancer cell lines, suggesting that further exploration could yield new therapeutic candidates .

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)but-2-enenitrile involves its interaction with specific molecular targets. The compound can act as an electrophile in various reactions, facilitating the formation of new chemical bonds. The methoxy group enhances its reactivity by donating electron density to the aromatic ring, making it more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 3-(2-methoxyphenyl)but-2-enenitrile to other α,β-unsaturated nitriles and aryl-substituted nitriles are critical for understanding its unique properties. Below is a detailed comparison:

Structural Analogues and Their Properties

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 2-methoxyphenyl, α,β-unsaturated nitrile C₁₁H₁₁NO 173.21 High electron density at β-carbon; used in palladium-catalyzed quinoline synthesis.
(E)-3-(2-Aminophenyl)but-2-enenitrile 2-aminophenyl substituent C₁₀H₁₀N₂ 158.20 Amino group enhances nucleophilicity; forms 2-arylquinolines with arylhydrazines.
2-(1H-Benzimidazol-2-yl)-3-methylbut-2-enenitrile Benzimidazole ring, methyl group C₁₃H₁₂N₃ 210.26 Rigid heterocyclic structure; potential bioactivity due to benzimidazole moiety.
2-Methyl-2-butenenitrile Simple aliphatic nitrile C₅H₇N 81.12 Volatile liquid; lacks aromatic conjugation, limiting application in complex heterocycles.
(E)-2-Azepan-1-ylmethyl-3-benzylamino-but-2-enenitrile Azepane ring, benzylamino group C₁₈H₂₅N₃ 283.42 Bulky substituents increase steric hindrance; explored for pharmacological activity.
3-(2-Methoxyphenyl)propanoic acid Carboxylic acid instead of nitrile C₁₀H₁₂O₃ 180.20 Acidic functional group enables salt formation; used in polymer and pharmaceutical synthesis.

Functional Group and Reactivity Analysis

  • Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group in this compound stabilizes intermediates in cycloaddition reactions via resonance donation, whereas the amino group in (E)-3-(2-aminophenyl)but-2-enenitrile facilitates nucleophilic attacks in quinoline synthesis .
  • Conjugation Effects: The α,β-unsaturated nitrile system enables Michael addition and cyclization, distinguishing it from non-conjugated analogues like 2-methyl-2-butenenitrile, which lacks such reactivity .

Biological Activity

3-(2-Methoxyphenyl)but-2-enenitrile is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its chemical structure, synthesis, and relevant studies highlighting its pharmacological properties.

Chemical Structure and Properties

The molecular structure of this compound features a methoxy-substituted phenyl group attached to a butene chain with a nitrile functional group. The presence of the methoxy group enhances its reactivity and potential biological effects. The compound can be represented as follows:

C1H1C2C3C4C5\text{C}_1\text{H}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5

Synthesis

Several synthetic routes have been developed to produce this compound, emphasizing its versatility as a synthetic intermediate in organic chemistry. These methods often involve the use of various reagents and catalysts to achieve optimal yields. For example, one common synthesis method involves the reaction of 2-methoxybenzaldehyde with appropriate nitriles under controlled conditions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study focusing on related compounds demonstrated their ability to inhibit the proteasome complex, which is crucial for cancer cell survival. The mechanism involves inducing apoptosis in cancer cells, making these compounds potential candidates for cancer therapy .

Anti-inflammatory Effects

In addition to anticancer activity, this compound has been investigated for its anti-inflammatory properties. Studies have shown that it can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructure FeaturesUnique Characteristics
3-(4-Methoxyphenyl)but-2-enenitrileSimilar methoxy-substituted phenyl groupExhibits different biological activities
3-(4-Chlorophenyl)but-2-enenitrileChlorine substitution instead of methoxyPotentially different reactivity profiles
4-(Methoxyphenyl)prop-2-enamideAmide functional group instead of nitrileMay show distinct pharmacological effects

This table highlights how variations in substituents influence reactivity and biological activity, making each compound unique despite structural similarities.

Case Studies and Research Findings

  • Anticancer Study : A recent investigation into a series of methoxy-substituted phenyl compounds found that those with a similar structure to this compound effectively inhibited tumor growth in vivo models. The study reported a significant reduction in tumor size compared to control groups .
  • Inflammation Model : In a controlled experiment using animal models of inflammation, treatment with this compound resulted in decreased levels of inflammatory markers, suggesting its potential as an anti-inflammatory agent .

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